

Application Notes and Protocols for N-Phenethylbenzamide as an Analytical Standard

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Compound of Interest		
Compound Name:	N-Phenethylbenzamide	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **N-Phenethylbenzamide** as a reference standard in common analytical techniques. The information is intended to assist in method development, validation, and routine analysis in pharmaceutical and chemical research settings.

Compound Information

Property	Value	Reference
IUPAC Name	N-(2-phenylethyl)benzamide	[1]
Synonyms	N-Benzoyl-2- phenylethylamine, Riparin A	[1]
CAS Number	3278-14-6	[1][2]
Molecular Formula	C15H15NO	[1][3]
Molecular Weight	225.29 g/mol	[1][3]
Melting Point	115.0 to 119.0 °C	[4]
Appearance	White to light yellow crystalline powder	[4]
Purity (HPLC)	>98.0%	[4]



Analytical Techniques and Protocols High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reversed-phase HPLC method for the quantification of **N-Phenethylbenzamide**. Method optimization and validation are recommended for specific applications.

2.1.1. Recommended HPLC Parameters

Parameter	Recommended Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile and Water (e.g., 50:50 v/v). Isocratic elution.
pH Adjustment	The use of a buffer (e.g., 10mM sodium acetate, pH 5) can improve peak shape.
Flow Rate	0.7 - 1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	20 μL

2.1.2. Standard Solution Preparation

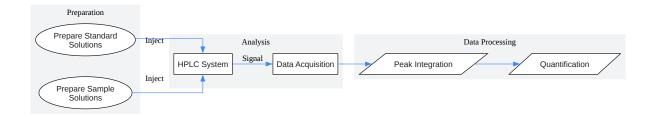
- Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of NPhenethylbenzamide standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10-100 μg/mL).

2.1.3. Sample Preparation



The sample preparation will be dependent on the matrix. For drug substance analysis, a simple dissolution in the mobile phase may be sufficient. For drug product analysis, an extraction procedure may be required.

2.1.4. Experimental Workflow



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Caption: HPLC analysis workflow for **N-Phenethylbenzamide**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **N-Phenethylbenzamide**.

2.2.1. Recommended GC-MS Parameters



Parameter	Recommended Condition
GC Column	DB-5ms (or equivalent 5% phenyl- methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature	250 °C
Injection Mode	Splitless (or split, depending on concentration)
Oven Temperature Program	Initial temperature of 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Transfer Line Temp	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 50-300

2.2.2. Standard Solution Preparation

Prepare standard solutions in a suitable solvent such as methanol or ethyl acetate.

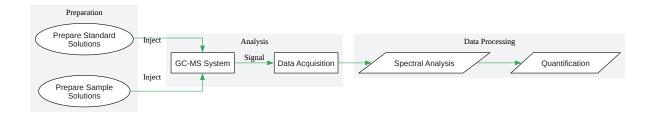
2.2.3. Mass Spectral Data

The mass spectrum of **N-Phenethylbenzamide** shows characteristic fragmentation patterns that can be used for its identification.[1]

Ion Type	m/z (relative abundance)
Molecular Ion [M]+	225
Base Peak	105
Other Fragments	77, 104

2.2.4. Experimental Workflow





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Caption: GC-MS analysis workflow for N-Phenethylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation of N-Phenethylbenzamide.

2.3.1. Recommended NMR Parameters

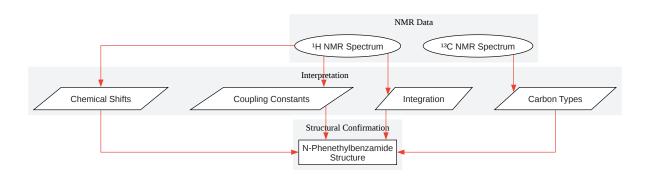
Parameter	Recommended Condition
Solvent	Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d ₆ (DMSO-d ₆)
Instrument	300 MHz or higher
Techniques	¹ H NMR, ¹³ C NMR

2.3.2. Sample Preparation

Dissolve an appropriate amount of **N-Phenethylbenzamide** in the chosen deuterated solvent.

2.3.3. Logical Relationship for Structural Elucidation





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Caption: Logic diagram for NMR-based structural confirmation.

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle **N-Phenethylbenzamide** in a well-ventilated area or a fume hood.
- Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Disclaimer: The information provided in these application notes is for guidance only. It is the responsibility of the user to develop and validate analytical methods that are suitable for their specific needs and to ensure compliance with all applicable regulations.

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